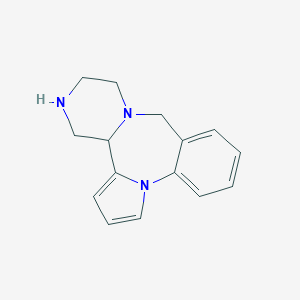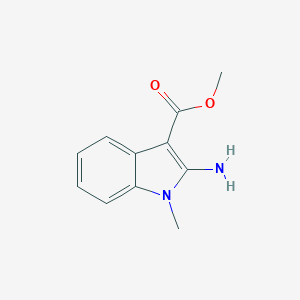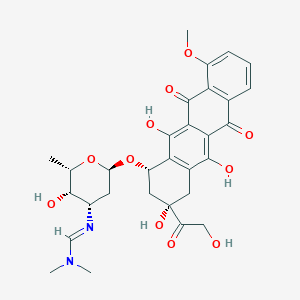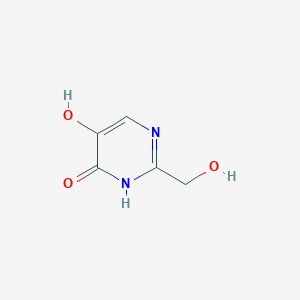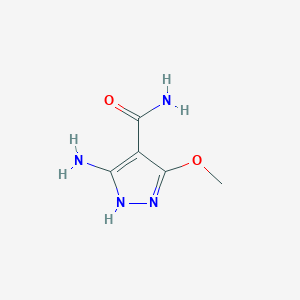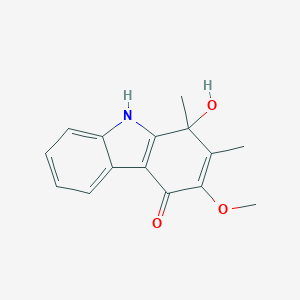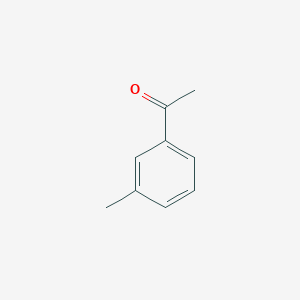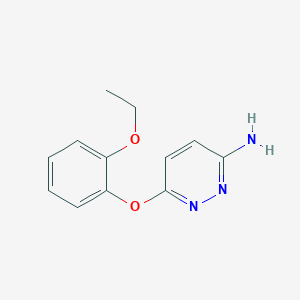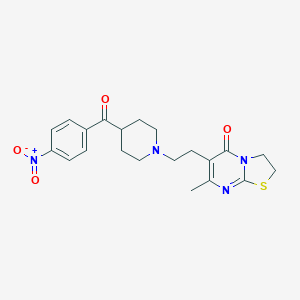
Nitrosetoperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like Nitrosetoperone can be determined using techniques such as X-ray crystallography and molecular dynamics simulations . These methods allow for the visualization and analysis of the three-dimensional molecular structure of the compound.Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the changes in the physical properties or chemical composition of the substance . This can be done through various methods, including titration, stoichiometry calculations, and complex ion equilibria .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Nitrosetoperone can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity measurements .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound like Nitrosetoperone would depend on its specific chemical properties. For example, some compounds can intensify fire, be corrosive to metals, cause severe skin burns and eye damage, cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
The future directions for research on a compound like Nitrosetoperone could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, research could also focus on its potential applications in various fields .
Propriétés
IUPAC Name |
7-methyl-6-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-14-18(20(27)24-12-13-30-21(24)22-14)8-11-23-9-6-16(7-10-23)19(26)15-2-4-17(5-3-15)25(28)29/h2-5,16H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXBNTFAQJIGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Thiazolo[3,2-A]pyrimidin-5-one, 6-[2-[4-(4-nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methy | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


